
Loganic acid
Descripción general
Descripción
El ácido logánico es un glucósido iridoide, un tipo de monoterpenoide, que se encuentra naturalmente en diversas plantas, incluyendo Cornus mas (cerezo corneliano) y Gentiana lutea. Es conocido por sus diversas actividades biológicas y sus potenciales aplicaciones terapéuticas. La fórmula química del ácido logánico es C16H24O10, y tiene una masa molar de 376.36 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido logánico se sintetiza a partir del ácido 7-desoxilogánico mediante la acción de la enzima 7-desoxilogánico hidroxilasa. Esta enzima cataliza la hidroxilación del ácido 7-desoxilogánico para producir ácido logánico . La reacción generalmente ocurre en condiciones suaves, a menudo en ambientes acuosos, y requiere la presencia de oxígeno molecular.
Métodos de Producción Industrial: La producción industrial del ácido logánico implica la extracción de fuentes naturales, como los frutos de Cornus mas. El proceso de extracción incluye pasos como la maceración, la filtración y la purificación utilizando técnicas cromatográficas. Los avances en métodos biotecnológicos, como el uso de microorganismos modificados genéticamente, también se están explorando para mejorar el rendimiento y la eficiencia de la producción de ácido logánico .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido logánico experimenta diversas reacciones químicas, incluyendo:
Reducción: Las reacciones de reducción pueden convertir el ácido logánico en sus derivados alcohólicos correspondientes.
Sustitución: Las reacciones de sustitución que involucran el ácido logánico pueden conducir a la formación de diversos derivados con diferentes grupos funcionales.
Reactivos y Condiciones Comunes:
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se utilizan a menudo en condiciones básicas o ácidas.
Principales Productos:
Loganina: Formada a través de la oxidación del ácido logánico.
Diversos Derivados Alcohólicos: Producidos a través de reacciones de reducción.
Derivados Funcionalizados: Resultantes de reacciones de sustitución.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Loganic acid exhibits significant antioxidant properties, which have been documented in several studies. It helps to mitigate oxidative stress by enhancing the antioxidant defense system in cells.
- Case Study : A study on diabetic rats showed that this compound improved the antioxidant status in leukocytes, increasing levels of reduced glutathione and activities of key antioxidant enzymes such as catalase and glutathione peroxidase. This led to a reduction in intracellular reactive oxygen species levels, demonstrating its potential in managing oxidative stress-related conditions .
Parameter | Control Group | This compound Treated Group |
---|---|---|
Reduced Glutathione (GSH) | Low | High |
Catalase Activity | Moderate | Significant Increase |
Reactive Oxygen Species (ROS) | High | Significantly Reduced |
Anti-Inflammatory Effects
This compound has shown promise in reducing inflammation, particularly in models of ulcerative colitis and rheumatoid arthritis.
- Case Study : Research demonstrated that this compound significantly alleviated inflammation and colonic damage in DSS-induced colitis mice. The treatment resulted in decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and oxidative stress markers, indicating its potential as a therapeutic agent for inflammatory bowel diseases .
Osteoprotective Effects
Recent studies have highlighted the osteoprotective effects of this compound, suggesting its role in bone health.
- Case Study : In vitro studies indicated that this compound promotes osteoblast differentiation and mineralization, essential processes for bone formation. In animal models of osteoporosis, this compound treatment resulted in improved bone density and structural integrity .
Bone Parameter | Control Group | This compound Treated Group |
---|---|---|
Bone Density | Low | High |
Osteoblast Activity | Low | Significant Increase |
Antidiabetic Potential
This compound has been investigated for its antidiabetic properties, showing promise in regulating blood glucose levels and improving metabolic profiles.
- Case Study : In a study involving diabetic rats, this compound administration helped restore balance between oxidative stress and antioxidant defense without significantly affecting blood glucose levels. This suggests that it may be beneficial for managing diabetes-related complications .
Probiotic Modulation
Recent research indicates that this compound can modulate probiotic functions, enhancing the effectiveness of probiotic bacteria.
Mecanismo De Acción
El ácido logánico ejerce sus efectos a través de diversos objetivos moleculares y vías:
Actividad Antioxidante: Mejora la actividad de enzimas antioxidantes como la catalasa y la glutatión peroxidasa, reduciendo el estrés oxidativo.
Efectos Antiinflamatorios: Inhibe las citoquinas proinflamatorias y las vías, como la vía de señalización TLR4-NF-κB.
Propiedades Antidiabéticas: Modula el metabolismo de la glucosa y mejora la sensibilidad a la insulina.
Comparación Con Compuestos Similares
El ácido logánico a menudo se compara con otros glucósidos iridoides, como:
Secologanina: Otro glucósido iridoide con características estructurales y propiedades biológicas distintas.
Swertiamarina: Encontrado en especies de Gentiana, conocido por su sabor amargo y sus propiedades medicinales.
Singularidad: El ácido logánico es único debido a su amplia gama de actividades biológicas y su papel como precursor en la biosíntesis de otros glucósidos iridoides importantes. Sus propiedades antioxidantes y antiinflamatorias lo convierten en un compuesto valioso tanto en la investigación como en las aplicaciones terapéuticas .
Actividad Biológica
Loganic acid, an iridoid glycoside derived from Cornus mas L., has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, particularly focusing on its antioxidant, anti-inflammatory, and anti-obesity properties.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its glycoside structure, which contributes to its bioactivity. The compound is often isolated using various extraction methods, including ethanol extraction, followed by purification techniques such as chromatography.
Antioxidant Activity
This compound exhibits significant antioxidant properties, particularly in the context of diabetes. A study conducted on diabetic rats demonstrated that this compound administration (20 mg/kg body weight for 14 days) led to:
- Increased levels of reduced glutathione (GSH) : This is a critical antioxidant that protects cells from oxidative stress.
- Enhanced activities of antioxidant enzymes : These include catalase, glutathione peroxidase, and glutathione reductase, which are vital for detoxifying reactive oxygen species (ROS) .
The compound also showed potential in protecting against the formation of advanced glycation end products (AGEs) and reducing malondialdehyde levels, a marker of lipid peroxidation .
Anti-inflammatory Effects
Recent research highlights this compound's role in mitigating inflammation. In an in vivo model of ulcerative colitis induced by dextran sulfate sodium (DSS), this compound was shown to:
- Reduce pro-inflammatory cytokines : Levels of IL-1β, IL-6, TNF-α, and IFN-γ were significantly decreased.
- Inhibit NF-κB signaling : This pathway is crucial in mediating inflammatory responses. This compound's ability to suppress this pathway suggests its therapeutic potential in inflammatory diseases .
Anti-obesity Activity
This compound has been investigated for its effects on obesity. In vitro studies using 3T3-L1 preadipocytes revealed that this compound treatment significantly reduced the expression of adipogenic genes in a dose-dependent manner. Additionally, in vivo studies using ovariectomized (OVX) mice—a model for postmenopausal obesity—demonstrated that this compound administration (10 and 50 mg/kg/day) resulted in:
- Lower body weights and fat percentages compared to the OVX control group.
- Reduced adipocyte size and fatty liver deposition, indicating a protective effect against obesity-related phenotypes .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound's biological activity:
Case Studies
- Diabetic Rats Study : this compound was administered to diabetic rats to evaluate its impact on oxidative stress markers. Results indicated significant improvements in antioxidant status without affecting blood glucose levels directly .
- Ulcerative Colitis Model : In DSS-induced colitis mice, this compound treatment led to a marked reduction in inflammation and oxidative stress markers, showcasing its potential as a therapeutic agent for inflammatory bowel diseases .
- Obesity in OVX Mice : this compound effectively mitigated weight gain and fat accumulation in OVX mice over 12 weeks, demonstrating its utility in managing obesity-related complications .
Propiedades
IUPAC Name |
(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGEAWILNVFFD-CDJYTOATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944913 | |
Record name | Loganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-40-9 | |
Record name | Loganic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22255-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loganic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1S-(1α,4aα,6α,7α,7aα)]-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOGANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX3J3KK2UG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.